

# A Technical Guide to Ritonavir-d6: Commercial Availability and Applications

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Compound of Interest		
Compound Name:	Ritonavir-d6	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Ritonavir-d6**, a deuterated analog of the antiretroviral drug Ritonavir. This guide details its commercial suppliers, typical product specifications, and its critical application as an internal standard in pharmacokinetic and bioanalytical studies. Furthermore, it outlines a detailed experimental protocol for its use and illustrates the biochemical pathways of its parent compound, Ritonavir.

#### Introduction to Ritonavir-d6

**Ritonavir-d6** is a stable isotope-labeled version of Ritonavir, where six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Ritonavir but has a higher molecular weight. This key characteristic makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the unlabeled drug but is distinguishable by its mass-to-charge ratio (m/z). Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Ritonavir in biological matrices such as plasma and serum.

## **Commercial Suppliers and Availability**

**Ritonavir-d6** is available from several specialized chemical suppliers. The following tables summarize the offerings from various vendors, providing researchers with a comparative overview of available products.



Table 1: Commercial Suppliers of Ritonavir-d6

Supplier	CAS Number	Purity	Available Pack Sizes
LGC Standards[1]	1217720-20-1	>95% (HPLC)[1]	0.5 mg, 5 mg[1]
MedchemExpress	1616968-73-0	98.84%	1 mg, 5 mg, 10 mg
Sigma-Aldrich	1217720-20-1	≥99 atom % D, ≥97% (CP)	Custom packaging available
Daicel Pharma Standards	1217720-20-1	Not specified	Not specified
Cayman Chemical	1217720-20-1	≥99% deuterated forms (d1-d6)	Not specified
Simson Pharma Limited	1217720-20-1	Not specified	Not specified
Alfa Chemistry	1217720-20-1	Not specified	Not specified
Hexonsynth	1616968-73-0	Not specified	Not specified

Note: Pricing information is generally available upon request from the respective suppliers. "CP" refers to Chemically Pure.

**Table 2: Product Specifications Overview** 

Parameter	Typical Specification
Chemical Formula	C37H42D6N6O5S2
Molecular Weight	~726.98 g/mol
Appearance	Off-White to White Solid
Storage Temperature	-20°C
Primary Application	Internal standard for quantification of Ritonavir

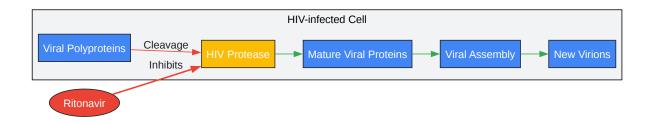
#### **Mechanism of Action of Ritonavir**



Ritonavir exerts its therapeutic effects through the inhibition of two key proteins: HIV protease and Cytochrome P450 3A4 (CYP3A4). Understanding these mechanisms is crucial for appreciating its role in antiviral therapy and drug metabolism studies.

#### Inhibition of HIV Protease

Ritonavir is a potent inhibitor of the HIV protease enzyme. This enzyme is essential for the lifecycle of the HIV virus, as it cleaves newly synthesized viral polyproteins into smaller, functional proteins required for the assembly of mature, infectious virions. By binding to the active site of the HIV protease, Ritonavir prevents this cleavage, leading to the production of immature and non-infectious viral particles.



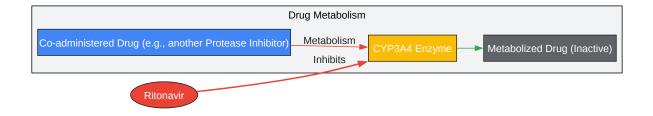
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Ritonavir's Inhibition of HIV Protease.

#### Inhibition of Cytochrome P450 3A4 (CYP3A4)

Ritonavir is a strong inhibitor of CYP3A4, a major enzyme in the liver and gut responsible for the metabolism of a wide range of drugs. By inhibiting CYP3A4, Ritonavir slows down the breakdown of other co-administered drugs that are substrates of this enzyme. This "boosting" effect increases the plasma concentration and prolongs the half-life of these drugs, thereby enhancing their therapeutic efficacy. This is particularly useful in antiretroviral therapy, where Ritonavir is often co-administered with other protease inhibitors.





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Ritonavir's Inhibition of CYP3A4 Enzyme.

# Experimental Protocol: Quantification of Darunavir in Human Plasma using Ritonavir-d6 by LC-MS/MS

The following is a detailed protocol for the simultaneous quantification of the HIV protease inhibitor Darunavir and Ritonavir in human plasma, using their deuterated analogs as internal standards. This method is adapted from a validated UPLC-MS/MS procedure and is suitable for therapeutic drug monitoring and pharmacokinetic studies.[1][2]

#### **Materials and Reagents**

- Reference Standards: Darunavir, Ritonavir, Darunavir-d9 (DRV-d9), and Ritonavir-d6 (RTV-d6)
- Solvents: HPLC grade methanol and acetonitrile
- Buffers: Ammonium formate and formic acid
- Water: Milli-Q or equivalent purified water
- Biological Matrix: Human plasma
- Solid Phase Extraction (SPE) Cartridges: Oasis HLB (1 cc, 30 mg) or equivalent

## **Preparation of Stock and Working Solutions**



- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Darunavir and Ritonavir in methanol to prepare individual stock solutions of 1 mg/mL. Similarly, prepare stock solutions for the internal standards, DRV-d9 and RTV-d6, in methanol at a concentration of 1 mg/mL.
- Working Solutions:
  - Prepare a combined working solution of Darunavir and Ritonavir by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve.
  - Prepare a combined internal standard working solution containing DRV-d9 and RTV-d6 by diluting their respective stock solutions with 50:50 (v/v) methanol and water to a final concentration of, for example, 500 ng/mL each.

#### **Calibration Standards and Quality Controls**

- Calibration Curve Standards: Prepare a series of calibration standards by spiking blank human plasma with the combined working solution of Darunavir and Ritonavir to achieve a concentration range of, for example, 5.0–5000 ng/mL for Darunavir and 1.0–500 ng/mL for Ritonavir.
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

#### **Sample Preparation (Solid Phase Extraction)**

- To 50 μL of plasma sample (calibration standard, QC, or unknown), add 50 μL of the combined internal standard working solution and vortex for 10 seconds.
- Add 100 μL of 0.1% formic acid and vortex for another 10 seconds.
- Precondition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
- Load the sample mixture onto the preconditioned SPE cartridges.
- Wash the cartridges with 1 mL of 5% methanol in water.
- Dry the cartridges for 2 minutes under a stream of nitrogen.



- Elute the analytes and internal standards with 500 μL of 0.2% formic acid in methanol into clean collection tubes.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu L$  of the mobile phase and inject a portion into the LC-MS/MS system.

#### **LC-MS/MS Conditions**

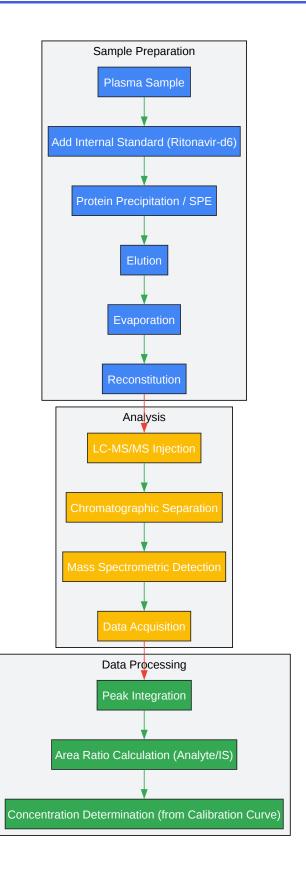
- · LC System: Waters Acquity UPLC system or equivalent
- Column: Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 μm) or equivalent
- Mobile Phase A: 10 mM ammonium formate in water, pH 4.0 (adjusted with formic acid)
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.300 mL/min
- Gradient Elution: A suitable gradient program should be developed to ensure the separation
  of the analytes from matrix components. For example, an initial condition of 50% B can be
  held for a short period, followed by a rapid increase to a higher percentage of B to elute the
  analytes, and then a re-equilibration to the initial conditions.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- MRM Transitions:
  - Darunavir: m/z 548.1 → 392.0
  - Darunavir-d9: m/z 557.3 → 401.2
  - Ritonavir: m/z 721.3 → 296.3
  - Ritonavir-d6: m/z 727.3 → 296.3



## **Data Analysis**

The concentration of Darunavir and Ritonavir in the unknown samples is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard and comparing this ratio to the calibration curve.





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LC-MS/MS Experimental Workflow.



#### Conclusion

**Ritonavir-d6** is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of Ritonavir. Its commercial availability from multiple reputable suppliers ensures its accessibility for a wide range of research applications. The detailed experimental protocol provided in this guide offers a robust starting point for developing and validating bioanalytical methods. Furthermore, a clear understanding of the dual mechanism of action of its parent compound, Ritonavir, as both an antiviral agent and a pharmacokinetic enhancer, is essential for interpreting the data generated from such studies. This guide serves as a valuable resource for the effective utilization of **Ritonavir-d6** in advancing pharmaceutical research.

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